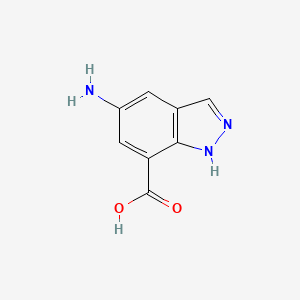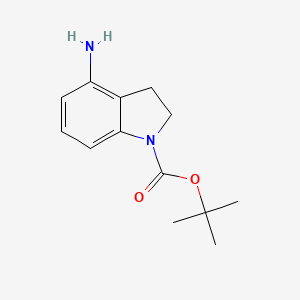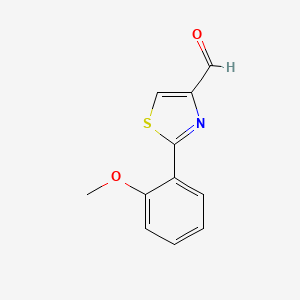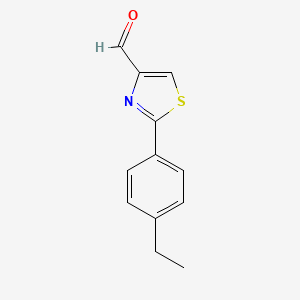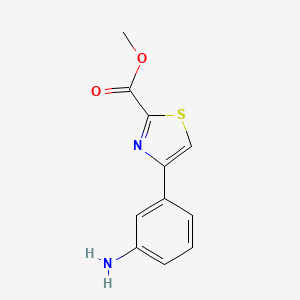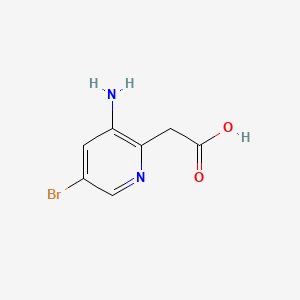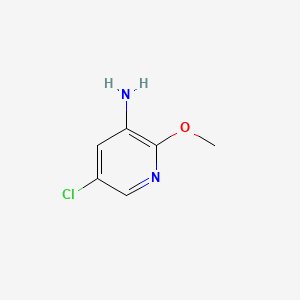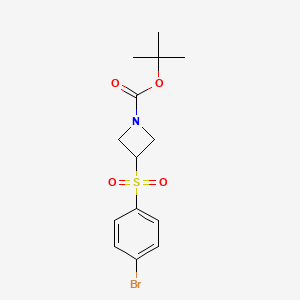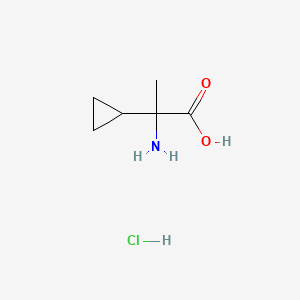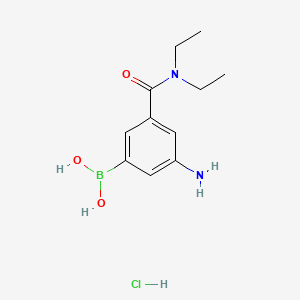
(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C11H18BClN2O3 . It is a derivative of boronic acid, which is known for its ability to selectively bind with diol-compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H18BClN2O3 . Unfortunately, the specific structural details are not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride” are not fully detailed in the available resources. The compound has a molecular weight of 272.536 .Scientific Research Applications
- Microparticles and Polymers : They serve as building materials for analytical methods and controlled insulin release .
Therapeutics
Boronic acids have potential therapeutic applications:
Carbohydrate Chemistry and Glycobiology
Boronic acids are crucial in carbohydrate-related research:
- Protection and Activation : Boronic acids are used to protect and activate specific functional groups in carbohydrates .
Bacterial Detection
Reversible binding of boronic acids to diols allows for bacterial detection. For instance, immobilizing 3-aminophenylboronic acid (3-APBA) on a gold electrode via a self-assembled monolayer enables bacterial affinity binding reactions with diol-groups on bacterial cell walls .
Material Science
Boronic acids contribute to material science:
Analytical Methods
Researchers use boronic acids in various analytical techniques, including:
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins .
Mode of Action
The compound interacts with its targets through a reversible covalent reaction . This interaction is pH-dependent. Under high pH conditions, the boronic acid moiety can form a covalent complex with the cis-diol group. When the pH environment becomes acidic, the complex dissociates into the original boronic acid and the cis-diol .
Biochemical Pathways
Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . They have also been used in the development of synthetic ‘boron-lectins’ .
Result of Action
Boronic acids have been used for the selective detection of sulfur-containing metabolites in in vitro models .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The interaction of the boronic acid moiety with cis-diol groups is pH-dependent . Other factors that could influence the compound’s action, efficacy, and stability include temperature, the presence of other chemicals in the environment, and the specific characteristics of the target molecules.
properties
IUPAC Name |
[3-amino-5-(diethylcarbamoyl)phenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O3.ClH/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8;/h5-7,16-17H,3-4,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULUJZFVUNTJKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)N(CC)CC)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674324 |
Source


|
| Record name | [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride | |
CAS RN |
957066-02-3 |
Source


|
| Record name | [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)



